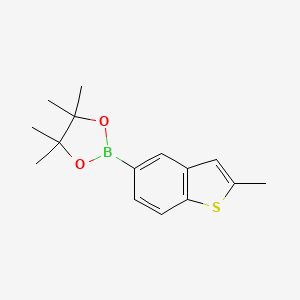![molecular formula C17H16N2O2S B6601097 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid CAS No. 36782-57-7](/img/structure/B6601097.png)
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid is an organic compound that belongs to the class of benzothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains both nitrogen and sulfur atoms
準備方法
The synthesis of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone, followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the addition of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives with potential biological activity.
科学的研究の応用
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular responses and exerting its biological effects.
類似化合物との比較
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid can be compared with other benzothiazole derivatives, such as:
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}ethanol: This compound has a similar structure but with an ethanol moiety instead of acetic acid, leading to different chemical and biological properties.
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}methanol: The presence of a methanol group instead of acetic acid results in variations in solubility and reactivity.
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}propanoic acid: This compound has a propanoic acid moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-19(2)13-6-4-12(5-7-13)17-18-14-8-3-11(10-16(20)21)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGKSHLZJSNCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)


![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)



